molecular formula C24H23N3O5 B11619463 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11619463
M. Wt: 433.5 g/mol
InChI Key: VSIURZGVBWOVGJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of multiple methoxy groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Formation of the Final Compound: The synthesized benzimidazole is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,4,5-Trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit the function of certain kinases or other signaling molecules, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-phenoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide stands out due to its unique benzimidazole core, which imparts distinct biological activities. The presence of multiple methoxy groups also enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H23N3O5/c1-29-20-8-6-5-7-19(20)27-14-25-17-13-16(9-10-18(17)27)26-24(28)15-11-21(30-2)23(32-4)22(12-15)31-3/h5-14H,1-4H3,(H,26,28)

InChI Key

VSIURZGVBWOVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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